2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Overview
Description
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a cyano group, an ethyl group, a methyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 3-cyano-4-ethyl-5-methyl-2-thiopheneamine, and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH. The use of catalysts and solvents may also be required to facilitate the reaction.
Formation of Intermediate Compounds: The reaction proceeds through the formation of intermediate compounds, which are subsequently converted into the final product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death.
Comparison with Similar Compounds
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substitution pattern or functional groups.
Other acetamides: Compounds such as N-phenylacetamide and N-(2-chlorophenyl)acetamide share structural similarities but have different substituents.
Thienyl derivatives: Compounds containing the thienyl group, such as 2-thiophenecarboxamide and 3-thiophenemethanol, can be compared based on their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-3-12-10(2)21-16(13(12)9-18)19-15(20)8-11-6-4-5-7-14(11)17/h4-7H,3,8H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQYZUJQHFFYNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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